molecular formula C5H6ClNO3S B1526313 (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride CAS No. 1354957-70-2

(3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride

Cat. No.: B1526313
CAS No.: 1354957-70-2
M. Wt: 195.62 g/mol
InChI Key: FDPJZSWTOPFDNI-UHFFFAOYSA-N
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Description

“(3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1354957-70-2 . It has a molecular weight of 195.63 . The compound is also known by its IUPAC name, (3-methyl-5-isoxazolyl)methanesulfonyl chloride .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H6ClNO3S/c1-4-2-5(10-7-4)3-11(6,8)9/h2H,3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

“this compound” is an oil and it’s stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Pharmacokinetic Properties

A study compared the pharmacokinetics of pralidoxime's chloride and methanesulfonate salts in humans, finding identical characteristics and explaining differences in plasma concentrations between similar doses of toxogonin and pralidoxime (Sidell, Groff, & Kaminskis, 1972).

Oxidative Stress and Exercise

Research on methylsulfonylmethane (MSM), a compound containing a sulfonyl functional group similar to methanesulfonyl, investigated its effects on reducing oxidative stress following acute exhaustive exercise. The study found that single-dose MSM supplementation attenuated oxidative stress markers in untrained young men (Nakhostin-Roohi et al., 2013).

Antitumor Activity

A phase I clinical trial assessed the safety and efficacy of methanesulfonamide, N-[4-(9-acridinylamino)-3-methoxyphenyl]-(m-AMSA), in patients with acute leukemia. The compound demonstrated reproducible and reversible toxicity with some evidence of antitumor activity, suggesting the potential for phase II studies (Von Hoff et al., 1978).

Oral Malodor

A clinical trial on a mouthwash containing chlorine dioxide (ClO2) showed significant inhibitory effects on volatile sulfur compounds responsible for oral malodor. This suggests that compounds with oxidizing properties, similar to those of chlorine dioxide, could be effective in reducing oral malodor (Shinada et al., 2008).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H314 and H335 . This indicates that it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335).

Mechanism of Action

Target of Action

The primary targets of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride are organic molecules. This compound interacts with these molecules to facilitate various organic synthesis reactions .

Mode of Action

The mechanism of action of this compound involves protonation, where it adds a proton to organic molecules . This protonation enables the formation of new bonds between the protonated molecule and this compound, facilitating various organic synthesis reactions .

Result of Action

The result of the action of this compound is the facilitation of organic synthesis reactions . This leads to the formation of new bonds between the protonated molecule and this compound, which can have various molecular and cellular effects depending on the specific organic molecules involved.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the storage temperature of the compound is 4 degrees Celsius , suggesting that it may be sensitive to temperature changes. Other factors such as pH, presence of other chemicals, and light exposure could also potentially influence its action.

Biochemical Analysis

Biochemical Properties

(3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of peptides, nucleosides, and other organic compounds . It interacts with various enzymes, proteins, and biomolecules, facilitating the formation of sulfonamide bonds. The compound’s reactivity is attributed to its sulfonyl chloride group, which readily reacts with amines to form stable sulfonamide linkages . This interaction is essential in the synthesis of biologically active molecules and pharmaceuticals.

Cellular Effects

The effects of this compound on cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to form sulfonamide bonds with cellular proteins can alter protein function and activity, leading to changes in cellular behavior. Additionally, this compound has been shown to affect cell proliferation and apoptosis, making it a valuable tool in cancer research and drug development .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of sulfonamide bonds with biomolecules . This interaction involves the nucleophilic attack of the amine group on the sulfonyl chloride group, resulting in the formation of a stable sulfonamide linkage . This mechanism is crucial for the compound’s role in enzyme inhibition or activation, as well as changes in gene expression. The ability of this compound to modify protein function at the molecular level makes it a valuable tool in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in experimental design . This compound is relatively stable when stored at low temperatures, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate biochemical pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . Understanding the dosage effects is crucial for optimizing the compound’s use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . The compound’s ability to form sulfonamide bonds with metabolic enzymes can alter enzyme activity and influence metabolic processes . This interaction is essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its biochemical activity . Understanding the transport and distribution mechanisms is important for optimizing the compound’s use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments or organelles, where it exerts its biochemical effects . Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and optimizing its use in research and therapeutic applications.

Properties

IUPAC Name

(3-methyl-1,2-oxazol-5-yl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO3S/c1-4-2-5(10-7-4)3-11(6,8)9/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPJZSWTOPFDNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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